

7-Methylimidazo[1,2-a]pyridine CAS number and molecular structure

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Compound of Interest

Compound Name: 7-Methylimidazo[1,2-a]pyridine

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An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and known biological activities. Particular emphasis is placed on its relevance in the development of novel therapeutics, supported by detailed experimental methodologies and data presented in a clear, structured format for ease of comparison and implementation in a research setting.

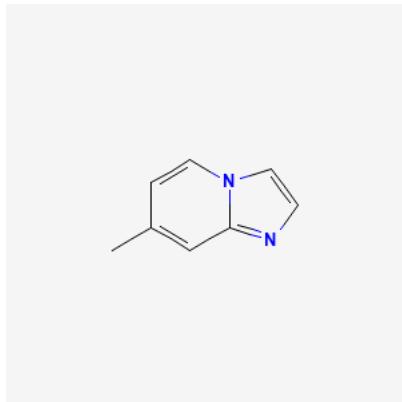
Chemical Identity and Molecular Structure

7-Methylimidazo[1,2-a]pyridine is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number. Its molecular structure consists of a fused imidazole and pyridine ring system with a methyl group substitution at the 7th position.

CAS Number: 874-39-5[\[1\]](#)

Molecular Formula: C₈H₈N₂[\[1\]](#)

Molecular Structure:



(Image Source: PubChem CID 136681)

Physicochemical Properties

A summary of the key physicochemical properties of **7-Methylimidazo[1,2-a]pyridine** is provided in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

Property	Value	Source
Molecular Weight	132.16 g/mol	[1] [2]
Boiling Point	113 °C (at 0.7 Torr)	ChemicalBook
Density (Predicted)	1.11 ± 0.1 g/cm ³	ChemicalBook
pKa (Predicted)	7.44 ± 0.50	ChemicalBook
XLogP3 (Predicted)	2.1	[2]
Appearance	Yellow to brown solid	ChemicalBook
Storage Temperature	Room Temperature, Sealed in dry	ChemicalBook

Synthesis of Imidazo[1,2-a]pyridines: Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes. A common and effective method involves the condensation reaction between a 2-aminopyridine derivative and an α -haloketone. Below is a generalized experimental protocol that can be adapted for the synthesis of **7-Methylimidazo[1,2-a]pyridine**.

General Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol is based on the well-established reaction between 2-aminopyridines and α -haloketones.

Materials:

- 2-Amino-4-methylpyridine (for the synthesis of **7-Methylimidazo[1,2-a]pyridine**)
- Chloroacetaldehyde (or a suitable α -haloketone)
- Ethanol (or a suitable solvent)
- Sodium bicarbonate (or a suitable base)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

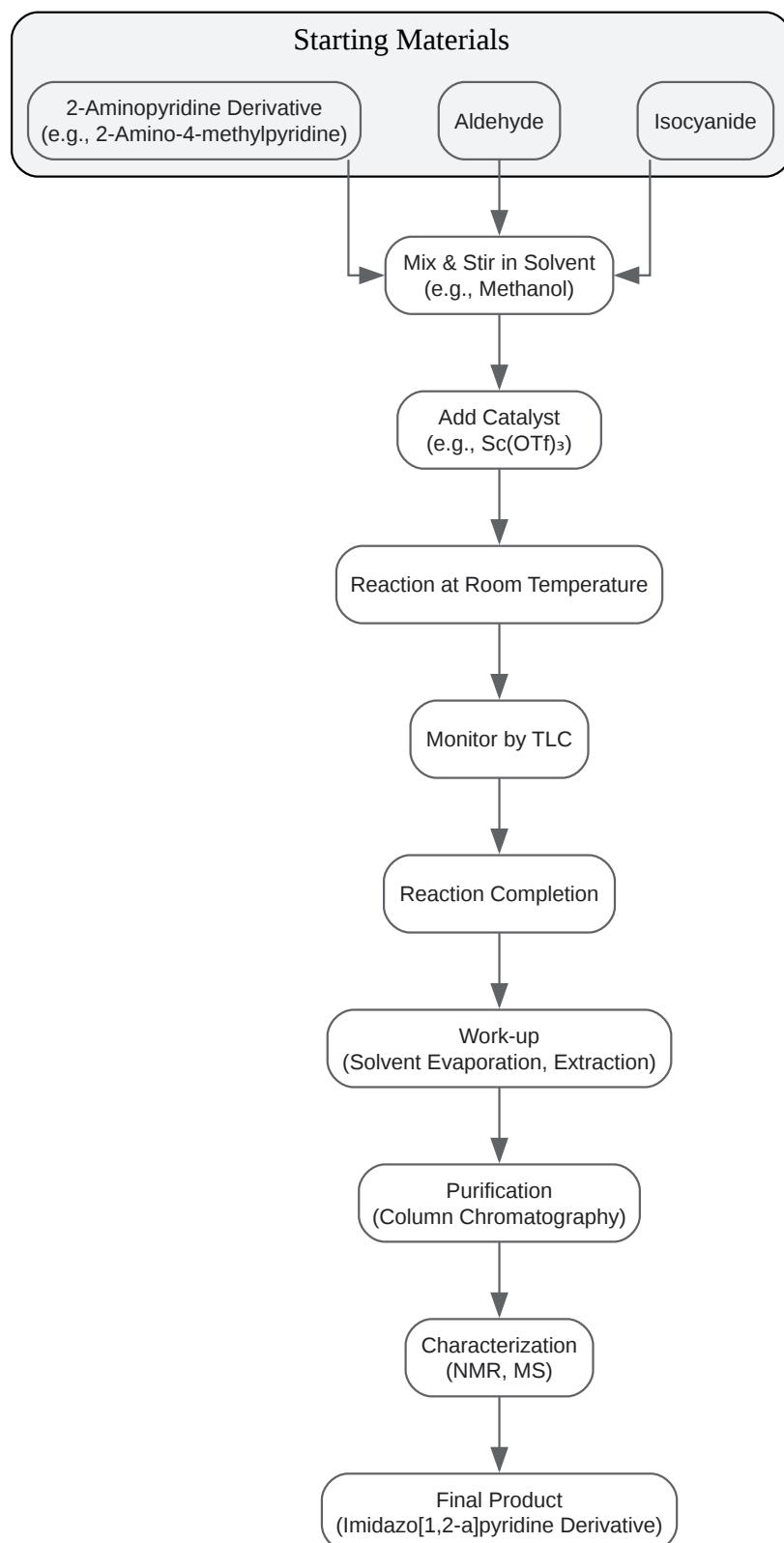
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1 equivalent) in ethanol.
- Addition of Reagents: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) and sodium bicarbonate (1.2 equivalents).
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography - TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with ethanol.
- Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
- Characterization: Characterize the purified **7-Methylimidazo[1,2-a]pyridine** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

One-Pot Multicomponent Synthesis

A more recent and efficient approach involves a one-pot multicomponent reaction. The following is a generalized workflow for such a synthesis.



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Caption: A generalized workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity

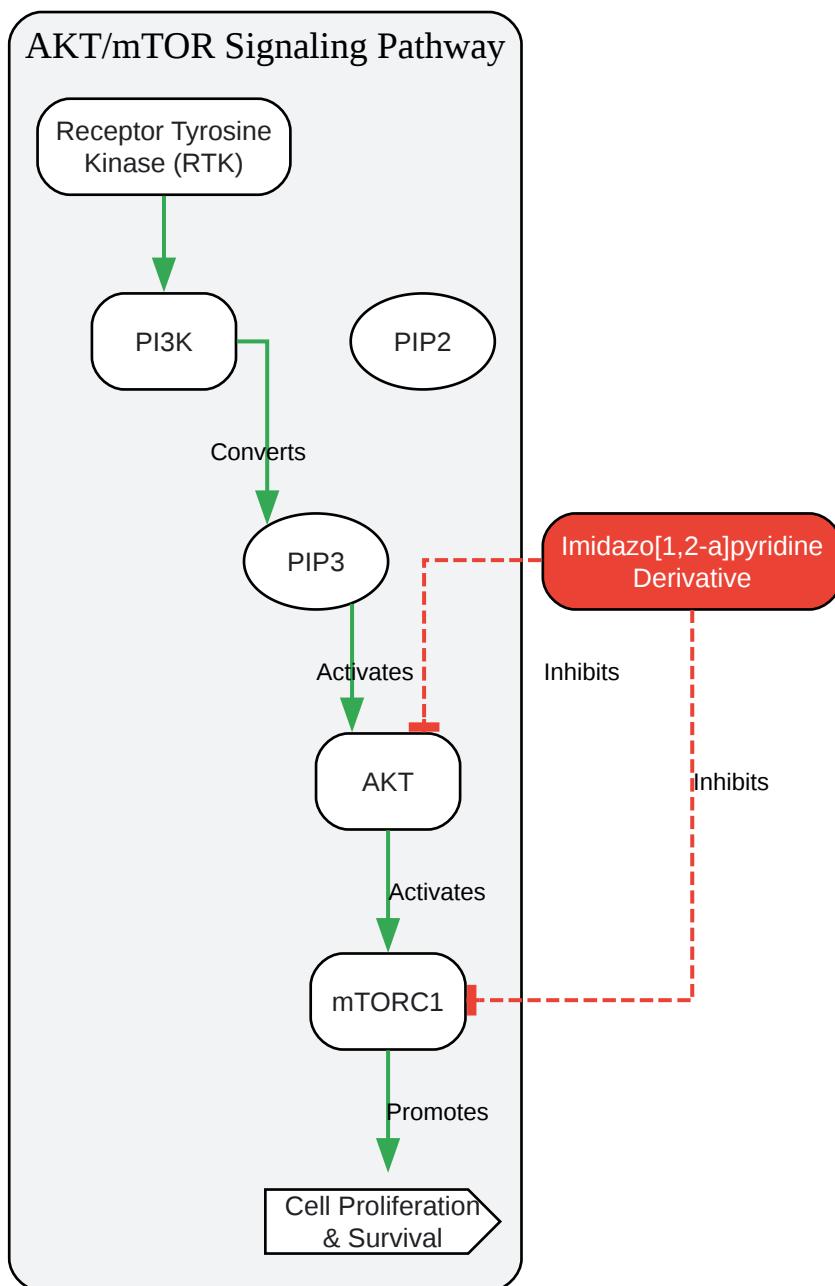
Derivatives of imidazo[1,2-a]pyridine have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data on Anticancer Activity:

Compound Class	Cancer Cell Line	Activity Metric	Value	Reference
Imidazo[1,2-a]pyridine derivatives	Melanoma (A375, WM115), Cervical (HeLa)	IC ₅₀	Varies	[3]
6-Substituted imidazo[1,2-a]pyridines	Colon (HT-29, Caco-2)	IC ₅₀	Varies	[4]
Novel Imidazo[1,2-a]pyridines	Breast (HCC1937)	IC ₅₀	45 μM - 79.6 μM	[5]

Signaling Pathway Inhibition:

Studies have indicated that certain imidazo[1,2-a]pyridine derivatives can inhibit the AKT/mTOR and STAT3/NF-κB signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.



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Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anti-tubercular Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-tubercular agents, with some derivatives showing potent activity against drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis*.

Experimental Workflow for Anti-tubercular Drug Discovery:

The process of discovering and developing new anti-tubercular agents from the imidazo[1,2-a]pyridine class typically follows a structured workflow.



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Caption: Workflow for the discovery of anti-tubercular imidazo[1,2-a]pyridines.

Conclusion

7-Methylimidazo[1,2-a]pyridine and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation. This guide provides foundational technical information to aid researchers in their exploration of this important chemical scaffold. The provided experimental frameworks and data summaries are intended to facilitate the design and execution of new research endeavors in this exciting field.

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